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molecular formula C8H6BrNO B046890 3-Bromo-4-methoxybenzonitrile CAS No. 117572-79-9

3-Bromo-4-methoxybenzonitrile

Cat. No. B046890
M. Wt: 212.04 g/mol
InChI Key: QHWZMDRKTYTPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067408B2

Procedure details

3-Bromo-4-(methyloxy)benzonitrile (2.12 g, 10 mmol), THF (30 mL), and 1.5 M borane in THF (30 mL, 45 mmols) were combined and stirred under argon at reflux. The additional 1.5 M borane in THF (30 mL, 45 mmols) and reflux continued. THF (30 mL), and 1.5 M borane in THF (30 mL, 45 mmols) was again added and the mixture refluxed for a total of ten days to drive the reaction to completion. The reaction was worked up by the cautious addition of ethanol followed by 1N HCl until the pH was 2. This mixture was then heated to 50° C. for 4 h. The solvents were pumped off, and the residue partitioned between EtOAc and water. The aqueous phase was washed 3× with EtOAc and adjusted to pH 10 by the addition of 2.5 N NaOH. The aqueous phase was extracted 3× with EtOAc. The combined organic phases were dried over anhydrous Na2SO4, filtered and concentrated to give the title compound. LC-MS m/z 198.7 (M−NH2), 0.99 min (ret time).
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
30 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:6].C1COCC1.B.Cl>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][NH2:6])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Eight
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for a total of ten days
CUSTOM
Type
CUSTOM
Details
the reaction to completion
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc and water
WASH
Type
WASH
Details
The aqueous phase was washed 3× with EtOAc
ADDITION
Type
ADDITION
Details
adjusted to pH 10 by the addition of 2.5 N NaOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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